molecular formula C27H29N3O B11216789 4-[5-(4'-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(4'-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B11216789
M. Wt: 411.5 g/mol
InChI Key: RSKQFSGNCYALGK-UHFFFAOYSA-N
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Description

4-[5-(4’-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, a biphenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4’-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4’-octylbiphenyl-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with cyanogen bromide to yield the oxadiazole ring. Finally, the oxadiazole derivative is coupled with 4-bromopyridine under Suzuki-Miyaura coupling conditions to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4’-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-[5-(4’-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(4’-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4’-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine stands out due to its long alkyl chain (octyl group), which imparts unique solubility and hydrophobic properties. This makes it particularly useful in applications requiring specific solubility characteristics, such as in the development of organic electronic materials .

Properties

Molecular Formula

C27H29N3O

Molecular Weight

411.5 g/mol

IUPAC Name

5-[4-(4-octylphenyl)phenyl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C27H29N3O/c1-2-3-4-5-6-7-8-21-9-11-22(12-10-21)23-13-15-25(16-14-23)27-29-26(30-31-27)24-17-19-28-20-18-24/h9-20H,2-8H2,1H3

InChI Key

RSKQFSGNCYALGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

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